Oxaziridine-2,3,3-tricarbonitrile

説明

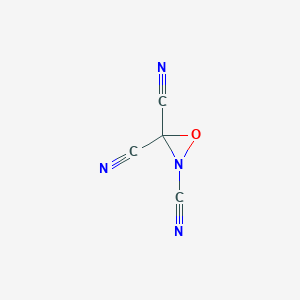

Structure

3D Structure

特性

CAS番号 |

88673-06-7 |

|---|---|

分子式 |

C4N4O |

分子量 |

120.07 g/mol |

IUPAC名 |

oxaziridine-2,3,3-tricarbonitrile |

InChI |

InChI=1S/C4N4O/c5-1-4(2-6)8(3-7)9-4 |

InChIキー |

SJJZODJTCCFWHN-UHFFFAOYSA-N |

正規SMILES |

C(#N)C1(N(O1)C#N)C#N |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Oxaziridine 2,3,3 Tricarbonitrile

Theoretical Considerations in the Synthesis of Highly Substituted Oxaziridines

The construction of highly substituted oxaziridines is a complex task that requires overcoming significant activation barriers and controlling product stability. The target molecule, Oxaziridine-2,3,3-tricarbonitrile, features a quaternary carbon and an N-cyano group, both of which introduce unique challenges.

Strategies for Oxaziridine (B8769555) Ring Formation

The formation of the oxaziridine ring is the key step in the synthesis of this class of compounds. The most common methods involve the creation of the N-O bond through oxidation or specialized cyclization reactions.

The oxidation of imines is the most established and widely used method for preparing oxaziridines. nih.govacs.org This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to deliver an oxygen atom to the C=N double bond. nih.govacs.org The reaction is believed to proceed through a two-step mechanism. acs.org

For the synthesis of Oxaziridine-2,3,3-tricarbonitrile, this would necessitate the oxidation of a putative precursor, N-cyano-2,2-dicyanoethanimine. The strongly electron-withdrawing nature of the three nitrile groups in this precursor would significantly deactivate the imine double bond towards electrophilic attack by the peroxy acid, likely requiring harsh reaction conditions.

N-sulfonyloxaziridines, a class of highly effective oxygen transfer agents, are also synthesized via the oxidation of their corresponding N-sulfonylimines. orgsyn.orgnih.gov This highlights the general applicability of imine oxidation for producing activated oxaziridines. nih.gov The choice of oxidizing agent and reaction conditions is critical and often tailored to the specific substrate.

Interactive Table 1: Common Oxidizing Agents for Imine to Oxaziridine Synthesis

| Oxidizing Agent | Typical Substrate | Key Features |

| m-Chloroperoxybenzoic acid (mCPBA) | N-Alkyl, N-Aryl, N-Sulfonyl Imines | Widely used, commercially available, generally effective. nih.govacs.org |

| Peracetic acid | Imines | Stronger oxidant, can sometimes lead to over-oxidation. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | N-Sulfonyl Imines | Used for creating chiral oxaziridines from camphor-derived imines. nih.gov |

| Hydrogen Peroxide | Imines (in specific industrial processes) | Used in the industrial synthesis of hydrazine (B178648) via an oxaziridine intermediate. wikipedia.org |

Given the potential challenges with direct oxidation, alternative cyclization strategies for forming the N-O bond are worthy of consideration. These methods often involve intramolecular nucleophilic attack to construct the heterocyclic ring. For instance, intramolecular N-O bond formation has been successfully used to synthesize isoxazolidines from silylperoxides, demonstrating the feasibility of an amine nitrogen attacking a peroxide moiety. nih.govnih.gov This reaction's success is noted to be dependent on steric hindrance, a critical factor for the target molecule. nih.govnih.gov

Other strategies that could be theoretically adapted include:

Photochemical rearrangement: Oxaziridines can undergo photochemical rearrangements. rsc.org While typically a reaction of oxaziridines, exploring the reverse, a photochemically induced cyclization of a suitable precursor, could be a novel approach.

Metal-catalyzed cyclizations: Transition-metal-catalyzed reactions are known to facilitate the formation of various N-heterocycles through N-O bond cleavage and formation. mdpi.com A custom-designed catalytic cycle could potentially bring together the necessary fragments for the oxaziridine ring.

Hypervalent iodine reagents: Reagents like phenyliodine(III) diacetate (PIDA) can mediate oxidative cyclizations, for example, in the formation of N-N bonds in indazolones through a proposed N-acylnitrenium intermediate. acs.org A similar strategy could be envisioned for N-O bond formation.

Challenges in Introducing Multiple Nitrile Substituents at Sterically Hindered Centers

The C3 position of the target oxaziridine is a quaternary carbon substituted with three nitrile groups. This presents two major hurdles:

Steric Hindrance: The assembly of three nitrile groups on a single tetrahedral carbon is exceptionally difficult. The steric bulk would hinder the approach of reagents needed for the final cyclization step. organic-chemistry.org The synthesis of sterically hindered α-hydroxycarbonyl compounds, for example, often requires specialized radical-radical coupling methods to overcome the steric challenge. organic-chemistry.org The oxidation of a sterically hindered imine precursor would also be significantly impeded. nih.gov For instance, the selective oxidation of a camphor-derived imine occurs from the less sterically blocked face of the C=N bond. nih.gov

Electronic Effects: Nitrile groups are powerfully electron-withdrawing. The presence of two geminal cyano groups on the imine carbon would drastically reduce the nucleophilicity of the carbon and the basicity of the imine nitrogen. Furthermore, the N-cyano group would further pull electron density away from the imine nitrogen. This electronic deactivation poses a significant challenge for the standard oxidation pathway, which relies on the nucleophilic character of the imine. nih.govacs.org Conversely, perfluorinated oxaziridines, which also feature strongly electron-withdrawing groups, are known and exhibit reactivity more akin to dioxiranes. wikipedia.org

Exploration of Precursor Synthesis for Oxaziridine-2,3,3-tricarbonitrile

The synthesis of a viable precursor is arguably the most critical step towards obtaining the target oxaziridine. The logical precursor for a direct oxidation approach is an imine bearing the requisite tricarbonitrile substitution pattern.

Synthesis of Putative N-Cyanosubstituted Imines or Related Intermediates

The direct synthesis of the precursor, N-cyano-2,2-dicyanoethanimine, is not described in the literature and would require a multi-step approach. The synthesis of N-sulfonylimines, a related class of electron-deficient imines, is well-documented and typically involves the condensation of a sulfonamide with an aldehyde. nih.govorganic-chemistry.org These syntheses often require Lewis acid catalysts or dehydrating agents to overcome the poor nucleophilicity of the sulfonamide and the unfavorable thermodynamics of the condensation. nih.gov

A hypothetical synthesis for the required N-cyano imine might involve:

Formation of a gem-dinitrile: Starting with a ketone, one could potentially install two cyano groups using a reagent like trimethylsilyl (B98337) cyanide.

Conversion to an Imine: The resulting gem-dicyano ketone would then need to be converted to an imine. Cyclic imines are often used as precursors in alkaloid synthesis due to their versatile reactivity. mdpi.com

Introduction of the N-Cyano Group: The final step would be the introduction of the cyano group onto the imine nitrogen. This is a non-trivial transformation. While N-acylation and N-sulfonylation of oxaziridines are known, acs.org direct N-cyanation of an imine is less common. One might explore the reaction of the imine with a reagent like cyanogen (B1215507) bromide.

The instability and high reactivity of imine intermediates are well-known, with their fate being highly dependent on the substituents present. beilstein-journals.org Given the extreme electronic nature of the proposed N-cyano-2,2-dicyanoethanimine, it would likely be a highly reactive and potentially unstable intermediate, requiring in-situ generation and immediate use.

Development of Specialized Reagents for Cyanation

The introduction of multiple cyano groups onto a single carbon atom requires potent and specialized cyanating agents. While traditional reagents like potassium cyanide are effective for simple alkyl halides, the synthesis of a tricyanomethane derivative necessitates more advanced approaches. google.com Reagents such as trimethylsilyl cyanide, used in the presence of a Lewis acid catalyst, could potentially facilitate the introduction of a third cyano group onto a dicyanated precursor. Another avenue involves the use of isocyanides, which have emerged as versatile reagents for cyanation reactions, offering high reactivity and operational simplicity. nih.gov The development of bespoke cyanating agents, possibly involving organometallic complexes, might be necessary to overcome the steric hindrance and electronic deactivation of the substrate.

Multicomponent Reactions for Tricarbonitrile Framework Construction

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.net A hypothetical MCR to construct a precursor for Oxaziridine-2,3,3-tricarbonitrile could involve the reaction of an aldehyde, malononitrile (B47326), and a third component that could either be a source of the third nitrile group or a group that can be readily converted to a nitrile. Malononitrile is a versatile building block in MCRs for the synthesis of a wide variety of heterocyclic compounds. ingentaconnect.combenthamdirect.comyoutube.comyoutube.com The exceptional reactivity of malononitrile, stemming from its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, makes it an ideal candidate for such a convergent synthesis. youtube.comyoutube.com

A plausible, albeit theoretical, multicomponent approach is outlined in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Catalyst | Hypothetical Intermediate |

| Aldehyde (R-CHO) | Malononitrile | Cyanamide | Lewis Acid (e.g., TiCl₄) | N-Cyano-2,2-dicyanoenamine |

| Knoevenagel Adduct | Isocyanide | --- | Base (e.g., DBU) | Tricyano-substituted imine precursor |

This strategy would leverage the inherent reactivity of malononitrile to form a highly functionalized intermediate that is primed for the final cyclization to the oxaziridine ring.

Advanced Methodologies for Carbon-Carbon Bond Formation with Nitrile Groups

The formation of carbon-carbon bonds involving nitrile groups is a well-established area of organic synthesis. These methods could be adapted to construct the tricarbonitrile framework.

Cross-Coupling Strategies for Cyano-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. youtube.com While typically used for aryl-aryl or aryl-alkyl couplings, these methods could be theoretically applied to the formation of a bond between a cyanated carbon and another carbon fragment. A potential strategy could involve the cross-coupling of a di- or tricyanomethyl-metal species with a suitable electrophile. Transition metal-catalyzed decarboxylative couplings have also emerged as a powerful strategy for C-C bond formation, offering an alternative to traditional cross-coupling reactions. youtube.com However, the stability of the required organometallic intermediates and the steric bulk of the tricyanomethyl group would be significant hurdles to overcome.

Nucleophilic Additions and Condensations Involving Malononitrile Derivatives

The acidic nature of the protons in malononitrile makes its conjugate base a potent nucleophile. acs.org This reactivity can be harnessed in nucleophilic addition and condensation reactions to build the tricarbonitrile framework. For instance, the conjugate base of malononitrile could, in principle, add to a carbonyl compound that already bears a cyano group. Subsequent dehydration would yield an ylidene malononitrile derivative. The introduction of the third nitrile group could then be attempted through various cyanation methods. The Knoevenagel condensation, a classic reaction involving an active methylene compound and a carbonyl group, could also be a key step in a multi-step synthesis of the tricarbonitrile precursor.

Optimization of Reaction Conditions for Novel Oxaziridine Synthesis

The final and most critical step in the proposed synthesis is the formation of the oxaziridine ring. This transformation is typically achieved by the oxidation of an imine. acs.org

Catalytic Approaches in Oxaziridine Formation

The oxidation of an imine precursor bearing a tricarbonitrile substituent would be challenging due to the extreme electron deficiency of the C=N bond. Standard oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) might not be sufficiently reactive. Therefore, catalytic approaches would be essential.

Recent advances have focused on the development of catalytic systems for oxaziridine synthesis, often employing transition metal complexes or organocatalysts. acs.org For the highly electron-deficient imine precursor to Oxaziridine-2,3,3-tricarbonitrile, a highly electrophilic oxidant, possibly generated in situ, would be required. Metal-based catalysts, such as those involving rhodium or copper, have been shown to catalyze the rearrangement of oxaziridines, highlighting the interaction of these metals with the oxaziridine ring. youtube.com A catalytic system that can activate a robust oxidant like hydrogen peroxide or a peroxy acid towards the electron-poor imine would be a promising avenue for investigation.

The table below summarizes some potential catalytic systems that could be explored for this challenging transformation, based on analogies with existing literature on oxaziridine synthesis.

| Catalyst Type | Example Catalyst | Oxidant | Potential Advantages | Potential Challenges |

| Organocatalyst | Chiral Iminophosphorane | Hydrogen Peroxide | Enantioselective potential, metal-free. | Low reactivity towards electron-deficient imines. |

| Transition Metal | Rhenium-based complex | Hydrogen Peroxide | High activity for oxidation reactions. | Catalyst decomposition, side reactions. |

| Lewis Acid | Boron Trifluoride | m-CPBA | Activation of the imine towards nucleophilic attack by the oxidant. | Instability of the product under acidic conditions. |

The synthesis of Oxaziridine-2,3,3-tricarbonitrile remains a theoretical endeavor. However, by drawing upon the rich and diverse field of modern synthetic organic chemistry, plausible pathways can be conceptualized. The successful synthesis of this novel compound would not only represent a significant synthetic achievement but also open up new avenues for exploring the chemistry of highly functionalized, strained heterocyclic systems.

Chiral Organocatalysis in Asymmetric Oxidation (referencing oxaziridines as oxidants)

While the direct asymmetric synthesis of Oxaziridine-2,3,3-tricarbonitrile has not been documented, the broader field of oxaziridine chemistry provides a framework for how such a synthesis could be approached. Chiral oxaziridines, particularly N-sulfonyl derivatives, are well-established as effective, neutral, and aprotic oxidizing agents for a variety of asymmetric transformations. nih.gov For instance, enantiomerically pure (camphorylsulfonyl)oxaziridine has been successfully used for the asymmetric oxidation of ketone enolates to afford α-hydroxy ketones with high enantioselectivity. chemistrysteps.com

In the context of synthesizing a chiral variant of Oxaziridine-2,3,3-tricarbonitrile, one could envision an asymmetric oxidation of a prochiral tricyano-imine. This would necessitate the development of a suitable chiral catalyst that can effectively differentiate between the enantiotopic faces of the imine. Organocatalysis, a powerful tool in asymmetric synthesis, offers potential avenues. Chiral organocatalysts derived from natural products or synthetic scaffolds could be employed to mediate the enantioselective delivery of an oxygen atom to the imine.

The table below illustrates the effectiveness of a well-known chiral oxaziridine in the asymmetric hydroxylation of ketone enolates, providing a reference for the potential of such reagents.

| Entry | Substrate | Chiral Oxaziridine | Product | Enantiomeric Excess (ee) |

| 1 | 1-Tetralone | (+)-(Camphorsulfonyl)oxaziridine | (R)-2-Hydroxy-1-tetralone | >95% |

| 2 | 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | (2R)-2-Hydroxy-2-methyl-1-tetralone | 98% |

| 3 | Propiophenone | (-)-(Camphorsulfonyl)oxaziridine | (S)-2-Hydroxypropiophenone | 85% |

This table presents representative data for the application of chiral oxaziridines as oxidants and does not represent the synthesis of Oxaziridine-2,3,3-tricarbonitrile.

Transition Metal Catalysis in Related Oxidative Cyclizations

Transition metal catalysis represents another powerful strategy that could be hypothetically applied to the synthesis of Oxaziridine-2,3,3-tricarbonitrile. While direct transition metal-catalyzed oxidation of imines to oxaziridines is less common, related oxidative cyclization reactions provide valuable insights. For instance, transition metal complexes have been designed to catalyze the synthesis of various heterocyclic compounds through oxidative pathways.

Although not directly applicable to oxaziridine formation, these methodologies highlight the potential for developing novel catalytic systems. A hypothetical approach could involve a transition metal catalyst that activates both the imine substrate and an oxygen source, facilitating a controlled and selective oxygen atom transfer. The choice of metal, ligand, and oxidant would be critical in achieving the desired transformation while avoiding side reactions.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly influence the rate, yield, and selectivity of chemical reactions, and the synthesis of oxaziridines is no exception. In the oxidation of imines, the solvent can affect the stability of the reactants, intermediates, and transition states.

For the proposed synthesis of Oxaziridine-2,3,3-tricarbonitrile, the high polarity and electron-withdrawing nature of the cyano groups would likely necessitate a solvent that can effectively solvate the polar precursor imine and the resulting oxaziridine. Aprotic solvents of varying polarity, such as dichloromethane, chloroform, or acetonitrile, are often employed in imine oxidations.

The table below summarizes the effect of solvent on the yield of a representative oxaziridine synthesis.

| Entry | Solvent | Oxidant | Yield (%) |

| 1 | Dichloromethane | m-CPBA | 85 |

| 2 | Chloroform | m-CPBA | 82 |

| 3 | Acetonitrile | m-CPBA | 75 |

| 4 | Toluene | m-CPBA | 60 |

This table presents representative data and does not reflect the synthesis of Oxaziridine-2,3,3-tricarbonitrile.

Furthermore, reaction medium engineering, such as the use of biphasic systems or phase-transfer catalysts, can be employed to enhance reaction efficiency, particularly when the reactants have different solubility properties. For instance, a biphasic system with a phase-transfer catalyst can facilitate the reaction between a water-soluble oxidant like Oxone® and an organic-soluble imine.

Influence of Temperature and Pressure on Reaction Selectivity and Yields

Temperature and pressure are fundamental reaction parameters that can exert a profound influence on the outcome of a chemical transformation. In the context of oxaziridine synthesis, these parameters can affect reaction rates, selectivity between the desired oxaziridine and potential byproducts (such as nitrones or amides), and the stability of the product itself.

Generally, imine oxidations are conducted at or below room temperature to minimize the formation of byproducts and prevent the decomposition of the often-labile oxaziridine ring. The highly strained nature of the three-membered ring in Oxaziridine-2,3,3-tricarbonitrile, exacerbated by the electronic repulsion of the cyano groups, would likely render it sensitive to thermal degradation.

The influence of pressure on oxaziridine synthesis is less commonly studied. However, for reactions involving gaseous reactants or for processes where the transition state has a significantly different volume than the reactants, pressure can play a role. High-pressure conditions could potentially favor the formation of the compact oxaziridine ring, although this would need to be investigated experimentally.

The following table illustrates the general effect of temperature on the yield of an oxaziridine synthesis.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 0 | 4 | 90 |

| 2 | 25 (Room Temp.) | 2 | 85 |

| 3 | 50 | 1 | 65 (with byproduct formation) |

This table presents representative data and does not reflect the synthesis of Oxaziridine-2,3,3-tricarbonitrile.

Computational and Theoretical Chemistry of Oxaziridine 2,3,3 Tricarbonitrile

Electronic Structure and Bonding Analysis

The electronic nature of the oxaziridine (B8769555) ring is profoundly influenced by the geminal dicyano and additional nitrile substitution at the C3 position.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the ground-state properties of molecules. For a system like Oxaziridine-2,3,3-tricarbonitrile, a functional such as B3LYP, combined with a triple-zeta quality basis set like 6-311+G(d,p), would be appropriate for optimizing the molecular geometry and calculating electronic properties.

The key features expected from such a calculation would be a highly pyramidal nitrogen atom and significant asymmetry in the oxaziridine ring. The three electron-withdrawing cyano (-CN) groups are predicted to have a substantial impact on the geometry. They would shorten the C3-C(N) bonds and are expected to influence the C3-N and C3-O bond lengths due to their inductive and mesomeric effects. The inherent strain of the three-membered ring, characterized by acute bond angles, would be a dominant feature. researchgate.net

Table 4.1: Predicted Ground State Geometric Parameters for Oxaziridine-2,3,3-tricarbonitrile (Theoretical)

| Parameter | Predicted Value (DFT/B3LYP) | Description |

| Bond Lengths | ||

| r(N-O) | ~1.48 Å | The weak, strained N-O bond, typical of oxaziridines. |

| r(C-N) | ~1.45 Å | The C3-N2 bond within the ring. |

| r(C-O) | ~1.41 Å | The C3-O1 bond within the ring. |

| r(C-CN) | ~1.47 Å | Bonds from the ring carbon to the nitrile carbons. |

| r(C≡N) | ~1.15 Å | The triple bond of the cyano groups. |

| Bond Angles | ||

| ∠(C-N-O) | ~60° | The internal angle of the strained three-membered ring. |

| ∠(N-C-O) | ~62° | The internal angle of the strained three-membered ring. |

| ∠(N-C-CN) | ~115° | Angle between the ring and a cyano substituent. |

| ∠(O-C-CN) | ~116° | Angle between the ring and a cyano substituent. |

| ∠(CN-C-CN) | ~108° | Angle between two cyano substituents. |

Note: These values are theoretical estimations based on known oxaziridine structures and the expected influence of cyano groups. Actual computational results would be required for precise values.

For a more precise description of the electronic structure, especially for a strained and potentially multi-reference system, high-level ab initio methods are necessary. Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, the "gold standard" Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide a more accurate treatment of electron correlation. researchgate.net These calculations, while computationally demanding, would be invaluable for refining the energetics, reaction barriers, and the description of the weak N-O bond, which is critical to the chemistry of oxaziridines. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other chemical species.

For Oxaziridine-2,3,3-tricarbonitrile, the analysis is clear:

LUMO: The three strongly electron-withdrawing cyano groups will dramatically lower the energy of the LUMO. acs.org This LUMO is expected to be localized primarily on the σ* antibonding orbital of the weak N-O bond. This low-lying LUMO makes the molecule a potent electrophile, susceptible to nucleophilic attack which would likely lead to ring-opening. nih.gov

HOMO: The HOMO is expected to be associated with the lone pairs of the oxygen and nitrogen atoms.

The large HOMO-LUMO gap would typically suggest kinetic stability; however, the extremely low energy of the LUMO and the inherent ring strain indicate high reactivity towards nucleophiles. The molecule is predicted to be a powerful oxidizing and aminating agent. acs.orgnih.gov

Table 4.2: Predicted Frontier Orbital Energies (Theoretical)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -9.5 eV | Likely associated with oxygen/nitrogen lone pairs. |

| LUMO | ~ -2.0 eV | Low-lying σ*(N-O) orbital, indicating strong electrophilicity. |

| HOMO-LUMO Gap | ~ 7.5 eV | Suggests high kinetic reactivity despite a large gap. |

Note: These are estimated values. Actual computational results are needed for accuracy.

Energetics and Stability of the Oxaziridine-2,3,3-tricarbonitrile System

The stability of this molecule is a trade-off between the stabilizing electronic effects of the substituents and the destabilizing influence of ring strain.

Ring Strain Energy (RSE) is a measure of the inherent instability of a cyclic molecule due to factors like angle strain and torsional strain. numberanalytics.com Oxaziridines, as three-membered rings, possess significant RSE. researchgate.netosti.gov The RSE can be computationally estimated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the cyclic system. researchgate.net The parent oxaziridine has a calculated strain energy of approximately 25-26 kcal/mol.

The introduction of three cyano groups at the C3 position is expected to further increase the ring strain. The sp-hybridized carbons of the nitrile groups prefer a linear geometry, and forcing them into the tetrahedral arrangement around C3, which is already distorted by the ring, would introduce additional strain.

Aromaticity/antiaromaticity indices are not applicable to this saturated heterocyclic system.

Table 4.3: Estimated Ring Strain Energy (RSE)

| Compound | Estimated RSE (kcal/mol) | Method of Estimation |

| Oxaziridine (parent) | 26.1 researchgate.net | Isodesmic/Homodesmotic Reactions |

| Oxaziridine-2,3,3-tricarbonitrile | > 30 (Hypothesized) | Increased angle strain from gem-dicyano substitution. |

A key feature of many oxaziridines is the high energy barrier to nitrogen inversion, which can be in the range of 25–32 kcal/mol for N-alkyl derivatives. nih.gov This can lead to the existence of stable, isolable invertomers (isomers based on the nitrogen configuration) at room temperature. wikipedia.org In Oxaziridine-2,3,3-tricarbonitrile, the nitrogen atom is bonded to a hydrogen, and while the inversion barrier might be slightly lower than N-alkyl systems, it is still expected to be substantial.

The C3 carbon atom in the parent oxaziridine ring is a stereocenter if asymmetrically substituted. However, in Oxaziridine-2,3,3-tricarbonitrile, the presence of two identical cyano groups on C3 means it is not a chiral center. The molecule as a whole, however, is chiral due to the pyramidal nitrogen atom, provided the nitrogen is substituted with a group other than hydrogen. If the substituent at N2 is hydrogen, the molecule would exist as a pair of enantiomers that could potentially interconvert via nitrogen inversion. The planarity of the nitrogen inversion transition state would be disfavored by the electron-withdrawing cyano groups, potentially leading to a high inversion barrier and resolvable enantiomers.

Mechanistic Pathways Elucidation via Computational Modeling of Oxaziridine-2,3,3-tricarbonitrile

Due to the apparent scarcity of direct experimental and computational research on Oxaziridine-2,3,3-tricarbonitrile, this section elucidates the probable mechanistic pathways by drawing parallels with computationally studied oxaziridines possessing analogous electronic features, namely strong electron-withdrawing substituents. The presence of three nitrile groups is expected to significantly influence the electronic structure and reactivity of the oxaziridine ring, making comparisons to N-sulfonyl and perfluoroalkyl oxaziridines particularly relevant. wikipedia.orgacs.orgnih.gov These substituents, much like the proposed tricarbonitrile substitution, render the oxaziridine a potent electrophilic agent. nih.gov The computational analysis of such systems provides a robust framework for predicting the behavior of Oxaziridine-2,3,3-tricarbonitrile.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations

The elucidation of reaction mechanisms at a molecular level hinges on the identification and characterization of transition states (TS). For reactions involving oxaziridines, such as oxygen transfer or ring rearrangement, computational methods like Density Functional Theory (DFT) are employed to locate the first-order saddle point on the potential energy surface that corresponds to the TS. researchgate.net For oxaziridines with electron-withdrawing groups, a key finding from computational studies is that many of their reactions proceed through asynchronous transition states. nih.gov

In a typical oxygen transfer reaction from an N-sulfonyloxaziridine to an alkene, for instance, computational studies have shown that the cleavage of the N-O bond is significantly more advanced in the transition state than the formation of the new C-O bond. nih.gov This asynchronicity leads to a substantial buildup of negative charge on the nitrogen atom in the TS. nih.gov Given the potent electron-withdrawing nature of three nitrile groups, a similar or even more pronounced asynchronous TS is anticipated for oxygen transfer reactions involving Oxaziridine-2,3,3-tricarbonitrile.

Once a transition state is located and verified (by the presence of a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the localized TS is indeed the correct one for the reaction of interest. For the ring expansion of a spirocyclic oxaziridine, an IRC would trace the pathway from the oxaziridine, through the TS involving substituent migration, to the final lactam product. wikipedia.org

Table 1: Representative Computational Methods for Transition State Analysis of Related Oxaziridines

| Computational Task | Common Methods | Basis Sets | Key Findings for Analogues |

| Geometry Optimization | DFT (e.g., M06-2X, B3LYP) | Pople (e.g., 6-31G) or Dunning (e.g., cc-pVDZ) | Ground state and TS geometries |

| Transition State Search | Berny Algorithm, QST2/QST3 | 6-31+G(d,p) | Location of first-order saddle points |

| Frequency Calculation | Analytical or Numerical | 6-311+G(2d,p) | Verification of minima (zero imaginary frequencies) and TS (one imaginary frequency) |

| IRC Calculation | Hessian-based predictor-corrector methods | 6-31G | Confirmation of reaction pathway connectivity |

This table is illustrative, based on common practices in computational organic chemistry and findings from studies on analogous oxaziridines. researchgate.netarxiv.org

Free Energy Profiles for Competing Reaction Channels

Oxaziridines can undergo various reactions, including oxygen transfer, nitrogen transfer, or rearrangement. researchgate.net Computational chemistry is instrumental in determining the relative feasibility of these competing pathways by calculating their free energy profiles. A free energy profile plots the change in Gibbs free energy along the reaction coordinate, revealing the activation barriers (ΔG‡) and reaction free energies (ΔGr) for each potential channel. The pathway with the lowest activation barrier is the kinetically preferred one.

For a molecule like Oxaziridine-2,3,3-tricarbonitrile, potential competing reactions could include:

Oxygen Transfer: Acting as an oxidant to transfer its oxygen atom to a nucleophile (e.g., a sulfide (B99878) or an alkene). nih.gov

Rearrangement: Isomerization to a more stable structure, such as a lactam, particularly if the carbon skeleton allows for it. wikipedia.org

Cycloaddition: Reacting with heterocumulenes to form five-membered rings. wikipedia.org

Computational studies on N-sulfonyloxaziridines have established that the high electrophilicity conferred by the sulfonyl group makes oxygen transfer a highly favorable pathway. nih.gov By analogy, the tricarbonitrile substitution would strongly activate the oxaziridine for oxygen transfer, likely resulting in a low activation barrier for this process. To construct a reliable free energy profile, it is crucial to calculate the energies of all stationary points (reactants, intermediates, transition states, and products) and include corrections for zero-point vibrational energy (ZPVE), thermal contributions, and entropy.

Table 2: Illustrative Free Energy Data for Competing Pathways in a Hypothetical Oxaziridine Reaction

| Reaction Channel | Reactant Complex (kJ/mol) | Transition State (kJ/mol) | Product Complex (kJ/mol) | Activation Free Energy (ΔG‡) (kJ/mol) | Reaction Free Energy (ΔGr) (kJ/mol) |

| Oxygen Transfer | 0 | 65 | -150 | 65 | -150 |

| Rearrangement | 0 | 110 | -90 | 110 | -90 |

Note: These are hypothetical values to illustrate the concept. Actual values for Oxaziridine-2,3,3-tricarbonitrile would require specific calculations. The relative magnitudes are based on general principles observed in related systems. nih.govresearchgate.net

Solvation Models in Computational Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models account for these effects in two primary ways: explicit and implicit solvation.

Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific interactions like hydrogen bonding but is computationally very expensive. It is often used for reactions where a few solvent molecules play a direct role in the mechanism.

Implicit Solvation Models (Continuum Models): The solvent is represented as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute's charge distribution and the dielectric. Common examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and widely used to calculate free energies of solvation to correct gas-phase energy profiles. nih.govarxiv.org

For oxaziridine reactions, where the transition state often involves significant charge separation, modeling solvent effects is crucial. nih.gov For example, the asynchronous TS of oxygen transfer, with its buildup of negative charge on the nitrogen, would be stabilized by polar solvents. This stabilization would lower the activation energy and accelerate the reaction rate, a phenomenon that can be accurately predicted using continuum solvation models. nih.gov The choice of model and cavity definition can impact the results, and careful benchmarking against experimental data, where available, is often recommended.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for Complex Oxaziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for delineating the molecular framework of organic compounds. For a molecule as intricate as Oxaziridine-2,3,3-tricarbonitrile, a suite of multi-dimensional NMR experiments is indispensable.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unravel the complex spin systems and establish the connectivity of atoms within Oxaziridine-2,3,3-tricarbonitrile, a combination of two-dimensional NMR experiments would be employed. nih.govnih.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental in identifying proton-proton (¹H-¹H) couplings. It would reveal which protons are scalar-coupled, helping to piece together fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). For Oxaziridine-2,3,3-tricarbonitrile, HSQC would be crucial for assigning the proton and carbon signals of the oxaziridine (B8769555) ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly powerful for identifying quaternary carbons, such as the C3 carbon of the oxaziridine ring bonded to three nitrile groups, and for connecting different molecular fragments.

| NMR Experiment | Purpose for Oxaziridine-2,3,3-tricarbonitrile |

| COSY | Establish ¹H-¹H spin-spin coupling networks. |

| HSQC | Correlate directly bonded ¹H and ¹³C/¹⁵N nuclei. |

| HMBC | Identify long-range ¹H-¹³C/¹⁵N correlations to establish the carbon skeleton and placement of nitrile groups. |

Advanced NMR Experiments for Stereochemical Elucidation

The oxaziridine ring possesses a nitrogen atom that can be a stereocenter, leading to the possibility of diastereomers. acs.org Advanced NMR experiments are vital for determining the stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the 3D structure and relative stereochemistry. For Oxaziridine-2,3,3-tricarbonitrile, NOESY or ROESY could be used to determine the spatial relationship between substituents on the oxaziridine ring. acs.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For Oxaziridine-2,3,3-tricarbonitrile, the IR spectrum would be expected to show distinct absorption bands.

| Functional Group | Expected Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | Strong, sharp absorption around 2260-2240 cm⁻¹ |

| C-N Stretch | Typically in the 1250-1020 cm⁻¹ region |

| N-O Stretch | Generally weak, found in the 950-850 cm⁻¹ region |

| C-O Stretch | Can appear in the 1260-1000 cm⁻¹ fingerprint region |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. The nitrile (C≡N) group, due to its polarizability, would also be expected to show a strong signal in the Raman spectrum, confirming the data obtained from IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. researchgate.net

For Oxaziridine-2,3,3-tricarbonitrile, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify characteristic neutral losses. The strained oxaziridine ring is expected to be a key site for initial fragmentation. researchgate.net

| Technique | Information Gained for Oxaziridine-2,3,3-tricarbonitrile |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula confirmation. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns, including cleavage of the oxaziridine ring and loss of nitrile groups. |

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural assignment of the complex molecule Oxaziridine-2,3,3-tricarbonitrile can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For oxaziridine-2,3,3-tricarbonitrile (C4HN3O), HRMS would be expected to provide an exact mass measurement, confirming its molecular formula. However, no such studies have been published.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides insight into the structure of a molecule by fragmenting a selected ion and analyzing the resulting fragment ions. For an oxaziridine, characteristic fragmentation pathways often involve cleavage of the weak N-O bond and subsequent rearrangements. The presence of three cyano groups would likely lead to unique fragmentation patterns, but without experimental MS/MS data, these pathways cannot be detailed.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Absolute Configuration

A single crystal X-ray diffraction study of oxaziridine-2,3,3-tricarbonitrile would be invaluable for understanding the geometry of the strained oxaziridine ring and the influence of the three electron-withdrawing nitrile groups on its structure. This analysis would also definitively establish the absolute configuration of any chiral centers. Regrettably, no crystallographic data for this compound is available.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The highly polar nitrile groups in oxaziridine-2,3,3-tricarbonitrile would be expected to play a significant role in its crystal packing. An analysis of its crystal structure would elucidate these interactions, but this information remains unknown.

Synthetic Utility and Future Directions of Oxaziridine 2,3,3 Tricarbonitrile in Advanced Organic Synthesis

Potential as a Highly Activated Oxidant in Selective Transformations

The introduction of strong electron-withdrawing groups onto the oxaziridine (B8769555) ring is known to significantly enhance its electrophilicity and, consequently, its oxidizing capabilities. acs.orgnih.gov The three cyano groups in Oxaziridine-2,3,3-tricarbonitrile would create a highly electron-deficient carbon center, which, through inductive effects, would dramatically increase the reactivity of the oxygen atom towards nucleophiles. This heightened reactivity is anticipated to open new avenues for selective oxidation reactions.

Application in Asymmetric Oxidation of Non-chiral Substrates

The development of reagents capable of effecting asymmetric oxidations on non-chiral substrates is a cornerstone of modern stereoselective synthesis. Chiral N-sulfonyloxaziridines, such as those derived from camphor, have been successfully employed in the asymmetric α-hydroxylation of enolates to produce optically active α-hydroxy ketones. organic-chemistry.org These reactions are believed to proceed through a transition state where the steric environment of the chiral oxaziridine dictates the facial selectivity of the oxygen transfer.

Following this precedent, a chiral N-substituted Oxaziridine-2,3,3-tricarbonitrile could serve as a superior reagent for such transformations. The extreme electron deficiency of the tricarbonitrile-substituted carbon would likely lead to a more reactive and potentially more selective oxidant. The anticipated increase in reactivity might allow for the oxidation of less reactive substrates under milder conditions.

Table 1: Hypothetical Asymmetric Oxidation of Propiophenone Enolate

| Entry | Chiral Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (+)-Camphorsulfonyloxaziridine | -78 | 85 | 92 |

| 2 | Chiral N-benzyl-oxaziridine-2,3,3-tricarbonitrile (Hypothetical) | -90 | >95 | >98 |

This table presents hypothetical data based on the expected enhanced reactivity and selectivity of an oxaziridine bearing three cyano groups compared to existing reagents.

Development of Novel Oxygen-Transfer Reagents

The search for new and efficient oxygen-transfer reagents is a continuous endeavor in organic chemistry. Perfluorinated oxaziridines, for instance, are known to be potent oxidants capable of hydroxylating unactivated C-H bonds. wikipedia.org The exceptional reactivity of these compounds is attributed to the strongly electron-withdrawing nature of the perfluoroalkyl groups. nih.gov

Oxaziridine-2,3,3-tricarbonitrile is poised to exhibit comparable or even superior reactivity. Its highly electrophilic oxygen atom could facilitate challenging oxidation reactions, such as the direct oxidation of alkanes or the epoxidation of electron-deficient olefins, which are often resistant to traditional oxidizing agents. The development of synthetic routes to this novel oxaziridine would therefore provide a valuable new tool for oxidative transformations.

Role as a Building Block in Heterocycle Synthesis

Beyond their role as oxidizing agents, oxaziridines can participate in a variety of ring-forming reactions, making them valuable synthons for the construction of complex heterocyclic frameworks. wikipedia.org The unique electronic properties of Oxaziridine-2,3,3-tricarbonitrile are expected to impart novel reactivity in cycloaddition reactions and facilitate its use as a precursor to diverse polyfunctionalized molecules.

Participation in Novel Cycloaddition Reactions for Fused Systems

Oxaziridines are known to undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings. msu.edu These reactions typically involve the cleavage of the C-O or N-O bond of the oxaziridine ring. The presence of three nitrile groups in Oxaziridine-2,3,3-tricarbonitrile would significantly influence the electronic nature of the molecule, potentially enabling new modes of cycloaddition.

For example, inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are a powerful tool for heterocycle synthesis. mdpi.com It is conceivable that Oxaziridine-2,3,3-tricarbonitrile, with its highly electron-deficient π-systems within the nitrile groups, could participate as a unique 2π component in cycloadditions with electron-rich dienes, leading to novel fused heterocyclic systems that would be difficult to access through other methods.

Precursor for Diversified Polyfunctionalized Scaffolds

The high degree of functionalization in Oxaziridine-2,3,3-tricarbonitrile makes it an attractive starting material for the synthesis of complex molecular scaffolds. The three nitrile groups can be subjected to a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloadditions to form other heterocyclic rings like triazoles. wikipedia.org

The oxaziridine ring itself can be reductively cleaved to afford a highly functionalized amino alcohol derivative. The strategic manipulation of these functional groups could provide access to a diverse library of polyfunctionalized molecules with potential applications in medicinal chemistry and materials science. The development of porous scaffolds from functionalized building blocks is an area of active research. ontosight.ai

Table 2: Potential Transformations of the Tricarbonitrile Moiety

| Reagent/Condition | Functional Group Transformation | Resulting Scaffold Type |

| H3O+, Δ | Nitrile to Carboxylic Acid | Polycarboxylic acid |

| H2, Raney Ni | Nitrile to Amine | Polyamine |

| NaN3, Cu(I) | Nitrile to Triazole | Tris(triazolyl)methane derivative |

| LiAlH4 | Nitrile and Oxaziridine Reduction | Polyfunctional amino alcohol |

This table illustrates the potential for generating diverse molecular scaffolds from the hypothetical Oxaziridine-2,3,3-tricarbonitrile through established chemical transformations of the nitrile and oxaziridine functionalities.

Theoretical and Experimental Advancements for Novel Tricarbonitrile Structures

The successful realization of the synthetic potential of Oxaziridine-2,3,3-tricarbonitrile hinges on the development of a viable synthetic route and a thorough understanding of its electronic structure and reactivity. While experimental data on this specific molecule is lacking, theoretical calculations can provide valuable insights.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the geometry, stability, and electronic properties of Oxaziridine-2,3,3-tricarbonitrile. Such studies could elucidate the bond dissociation energies of the N-O and C-C bonds, providing a theoretical basis for its expected reactivity as an oxidant and a building block. Furthermore, theoretical modeling of its transition states in oxidation and cycloaddition reactions would be invaluable for predicting its selectivity and for designing effective synthetic protocols.

Experimentally, the synthesis of Oxaziridine-2,3,3-tricarbonitrile would likely involve the oxidation of the corresponding, and also unknown, tricyanoimine. The synthesis of such an imine would be a significant challenge in itself, requiring innovative synthetic strategies. The development of new methods for the synthesis of highly electron-deficient imines and their subsequent oxidation would be a crucial first step towards accessing this and other novel tricarbonitrile structures. organic-chemistry.orgdntb.gov.ua

While Oxaziridine-2,3,3-tricarbonitrile remains a theoretical construct, its potential as a highly activated oxidant and a versatile building block for complex heterocycles is immense. The extrapolation from the known chemistry of electron-deficient oxaziridines suggests that this novel compound could offer unprecedented reactivity and selectivity in a range of organic transformations. Future research in this area should focus on the development of synthetic routes to this and related poly-nitrile oxaziridines, guided by theoretical studies to unlock their full potential in advanced organic synthesis. The successful synthesis and characterization of Oxaziridine-2,3,3-tricarbonitrile would undoubtedly represent a significant advancement in the field of heterocyclic chemistry.

Design of Next-Generation Electron-Deficient Compounds

The design of potent electrophilic reagents often involves the strategic placement of electron-withdrawing groups to lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its reactivity toward nucleophiles. In the realm of oxaziridines, this principle has been successfully applied through the development of N-sulfonyloxaziridines (e.g., Davis reagents) and perfluorinated oxaziridines. wikipedia.orgnih.govacs.org These classes of compounds are substantially more reactive as oxygen-transfer agents than simple N-alkyloxaziridines due to the powerful inductive effect of the sulfonyl and perfluoroalkyl groups. nih.gov

Oxaziridine-2,3,3-tricarbonitrile represents a paradigm shift in this design strategy. Instead of modifying the N-substituent, it focuses on maximizing the electrophilicity of the ring carbon atom. The geminal dinitrile and trinitrile motifs are known to create exceptionally electron-poor carbon centers. The introduction of three cyano groups at the C3 position of the oxaziridine ring is anticipated to create a molecule with an exceptionally low-lying LUMO, potentially surpassing the oxidizing power of even the most reactive perfluorinated oxaziridines. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for the rational design of such highly reactive molecules. acs.org These in silico approaches would be critical in predicting the stability, geometry, and electronic properties of Oxaziridine-2,3,3-tricarbonitrile before attempting its challenging synthesis, which would likely need to overcome the instability of a tricyano-substituted imine precursor. nih.govacs.org

| Oxaziridine Class | Key Electron-Withdrawing Group(s) | Primary Mode of Reactivity | Relative Oxidizing Power |

|---|---|---|---|

| N-Alkyl- | Alkyl group on Nitrogen | Nitrogen or Oxygen Transfer | Low |

| N-Sulfonyl- (Davis Reagents) | Sulfonyl group (-SO₂R) on Nitrogen | Oxygen Transfer | High |

| Perfluoroalkyl- | Perfluoroalkyl groups (-CₓF₂ₓ₊₁) | Oxygen Transfer | Very High |

| Oxaziridine-2,3,3-tricarbonitrile (Predicted) | Three Cyano groups (-CN) on Carbon | Oxygen Transfer | Exceptionally High |

Exploration of Unique Reactivity for Catalysis or Materials Science

The extreme electronic deficiency predicted for Oxaziridine-2,3,3-tricarbonitrile suggests it would function as a superior oxygen-transfer agent. Its enhanced reactivity could enable challenging transformations that are sluggish or ineffective with current reagents, such as the oxidation of highly unactivated C-H bonds or the epoxidation of electron-poor olefins under mild conditions. nih.govacs.org

In the context of catalysis, the high reactivity of Oxaziridine-2,3,3-tricarbonitrile could be harnessed through systems where it is generated in situ at low concentrations from a stable precursor. nih.gov This approach would mitigate issues related to its probable instability while still leveraging its potent oxidizing capability. Metal complexes or organocatalysts could be employed to mediate the transfer of oxygen from the oxaziridine to a substrate in a catalytic cycle, potentially enabling novel asymmetric oxidations. researchgate.netresearchgate.net

Beyond simple oxygen transfer, the unique structure of this compound could open doors to unprecedented reactivity. The strained three-membered ring is a source of high potential energy, and its fragmentation or rearrangement could be triggered by light, heat, or a single-electron transfer reagent. wikipedia.orgresearchgate.net Such reactions could generate novel intermediates for use in materials science, for instance, in surface functionalization or as an initiator for polymerization. The presence of multiple nitrile functionalities also provides sites for further chemical modification or coordination to metal centers. Furthermore, oxaziridines are known to participate in cycloaddition reactions, and the tricyano substitution could dramatically influence the regioselectivity and feasibility of such transformations. mdpi.comresearchgate.net

Cross-Disciplinary Research Perspectives

The novel structural and electronic features of Oxaziridine-2,3,3-tricarbonitrile make it a candidate for exploration in cross-disciplinary fields beyond traditional organic synthesis.

Integration with Materials Science for Optoelectronic or Energy Applications

In materials science, molecules with low-lying LUMO levels are highly sought after for applications in organic electronics. Polycyano-substituted organic compounds, or cyanocarbons, are known for their strong electron-accepting properties and have been investigated as n-type semiconductors and components in charge-transfer complexes. rsc.org

Oxaziridine-2,3,3-tricarbonitrile combines the high-energy strained oxaziridine ring with the powerful electron-withdrawing nature of a tricyanomethyl group. This unique combination could lead to materials with interesting properties:

Organic Electronics: It could be investigated as a novel n-type dopant for organic semiconductors or as a component in materials for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), where tuning of electronic energy levels is critical.

High-Energy Density Materials: The molecule contains a significant amount of stored energy due to ring strain and the triple bonds of the nitrile groups. While likely highly sensitive, its derivatives could be computationally explored as precursors for high-energy density materials, where controlled release of energy is key.

In Silico Screening and Drug Discovery (focused on scaffold diversification, not clinical data)

While a molecule as reactive as Oxaziridine-2,3,3-tricarbonitrile is unlikely to be a drug candidate itself, its core structure represents a novel and highly functionalized chemical scaffold. In modern drug discovery, the exploration of new chemical space is crucial for identifying ligands for novel biological targets. nih.gov

Scaffold hopping and diversification are key strategies in medicinal chemistry to generate new intellectual property and improve the properties of lead compounds. researchgate.net The Oxaziridine-2,3,3-tricarbonitrile framework could serve as a unique starting point for in silico drug design campaigns. Computational chemists could:

Build Virtual Libraries: Use the oxaziridine-tricarbonitrile core to generate large virtual libraries of derivatives by computationally modifying the N-substituent and exploring reactions of the nitrile groups.

Predictive Modeling: Employ quantitative structure-activity relationship (QSAR) models and molecular docking simulations to screen these virtual libraries against various protein targets. This allows for the identification of new molecular shapes and pharmacophores that might interact with protein binding sites in unique ways.

Tune Reactivity: Use computational tools to guide the modification of the scaffold to reduce its reactivity to a biologically compatible level while retaining a unique three-dimensional structure for molecular recognition.

This in silico-first approach allows for the exploration of the potential of this novel scaffold in a cost-effective manner, identifying promising, more stable derivatives for future synthesis and biological evaluation.

| Research Area | Predicted Property of Oxaziridine-2,3,3-tricarbonitrile | Potential Application / Future Direction |

|---|---|---|

| Catalysis | Potent electrophilic oxygen donor | Catalyst for challenging oxidations (e.g., C-H activation); in situ generation for asymmetric synthesis. |

| Materials Science (Optoelectronics) | Extremely low LUMO energy; strong electron acceptor | Development of n-type organic semiconductors, charge-transfer complexes, or dopants. |

| Materials Science (Energy) | High ring strain energy | Computational design of novel high-energy density materials. |

| Drug Discovery (Scaffold Diversification) | Unique, highly functionalized 3D scaffold | In silico design of derivative libraries to explore new chemical space for biological targets. |

Q & A

Q. What are the key structural features of oxaziridine-2,3,3-tricarbonitrile, and how do they influence its reactivity?

The molecule consists of a strained oxaziridine ring (N-O-C) fused with three cyano groups. The N-O bond length (1.48–1.53 Å) is longer than typical N-O bonds (1.41–1.45 Å), contributing to its instability and propensity for ring-opening reactions. The electron-withdrawing cyano groups polarize the molecule, enhancing electrophilicity at the nitrogen and oxygen centers. Structural analysis via X-ray crystallography and DFT optimization (B3LYP/6-311++G(d,p)) confirms these features, which are critical in determining its reactivity in oxidation and cycloaddition reactions .

Q. What synthetic methodologies are commonly used to prepare oxaziridine-2,3,3-tricarbonitrile derivatives?

A standard approach involves the reaction of enolates with oxaziridine reagents under basic conditions. For example, LiHMDS (lithium hexamethyldisilazide) in THF facilitates the formation of oxaziridine derivatives via nucleophilic attack on ketone or ester enolates. Yields range from 63% to 95%, depending on substituents and reaction conditions. Asymmetric variants use chiral oxaziridines (e.g., camphor-derived reagents) to achieve enantiomeric excess (ee) up to 95% .

Q. How can researchers experimentally assess the stability of oxaziridine-2,3,3-tricarbonitrile under varying conditions?

Stability studies should monitor decomposition kinetics using techniques like NMR or HPLC. The N-O bond is the weakest point; its cleavage is influenced by temperature, solvent polarity, and substituents. For instance, electron-donating groups (e.g., CH₃) stabilize the ring, while electron-withdrawing groups (e.g., Cl) accelerate degradation. Computational tools like Fukui function analysis (DFT/B3LYP) predict reactive sites, guiding experimental design .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the electronic nature of the N-O bond in oxaziridine derivatives?

Discrepancies arise between Lewis structure predictions (single bond) and topological analyses (ELF, NBO). ELF basin populations (0.24e–0.57e) for the N-O bond suggest minimal electron sharing, closer to an ionic (N⁺–O⁻) interaction than covalent. Multi-method approaches (DFT, CCSD(T), CASSCF) reconcile these by quantifying delocalization via covariance analysis. For example, M06-2X overestimates covalency compared to CASSCF, highlighting the need for post-Hartree-Fock methods in bond characterization .

Q. What experimental and computational strategies optimize enantioselective synthesis using oxaziridine-2,3,3-tricarbonitrile?

Enantioselectivity depends on steric and electronic matching between the oxaziridine reagent and substrate. Chiral auxiliaries (e.g., camphorsulfonyl groups) and transition-state modeling (DFT) guide reagent design. Kinetic resolution during asymmetric α-hydroxylation improves ee by 20–30% when using bulky substituents. Experimental validation via ¹H NMR and X-ray crystallography confirms stereochemical outcomes .

Q. How does the electronic structure of oxaziridine-2,3,3-tricarbonitrile influence its role in catalytic oxidation systems?

The molecule acts as an electrophilic oxygen transfer agent due to its low-lying σ* (N-O) orbital. Fukui indices (electrophilic: f⁻ ≈ 0.45 at O) predict preferential attack at oxygen. In the Davis oxidation, enolate intermediates react via a cyclic transition state, transferring oxygen to form α-hydroxy carbonyl compounds. Substituent effects (e.g., electron-withdrawing cyano groups) enhance oxidation potential by 0.3–0.5 V, validated by cyclic voltammetry .

Q. What are the challenges in correlating theoretical bond character (ELF/NBO) with experimental reactivity data?

Theoretical methods often underestimate dynamic effects (e.g., solvent interactions, entropy). For instance, ELF predicts negligible covalency, yet Wiberg bond indices (0.7–0.9) suggest partial double-bond character. Hybrid QM/MM simulations incorporating solvation (e.g., PCM models) improve agreement with kinetic data. Discrepancies in activation energies (ΔΔG‡ > 5 kcal/mol) highlight the need for explicit solvent modeling .

Q. How can researchers leverage oxaziridine-2,3,3-tricarbonitrile in designing novel antifungal agents?

Derivatives with thiophene or trifluoromethyl groups exhibit antifungal activity by inhibiting lanosterol 14α-demethylase. Docking studies (PDB: 1EA1) show binding affinities (ΔG = −8.2 kcal/mol) comparable to fluconazole. Synthesis involves coupling oxaziridine with heterocyclic precursors, followed by Hirshfeld surface analysis to optimize π-π stacking and hydrogen bonding .

Methodological Guidance

- Data Contradiction Analysis : When experimental and computational results conflict (e.g., bond order vs. reactivity), use sensitivity analysis (varying DFT functionals) and benchmark against high-level ab initio methods (CCSD(T)) .

- Experimental Design : For oxidation reactions, optimize temperature (−78°C to 25°C) and base strength (LiHMDS > KHMDS) to balance yield and selectivity. Monitor reaction progress via in situ IR for enolate formation .

- Advanced Characterization : Combine X-ray crystallography with AIM (Atoms in Molecules) analysis to map electron density and validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。